

The Pharmacology of Inhaled Frevecitinib: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Frevecitinib

Cat. No.: B15573473

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

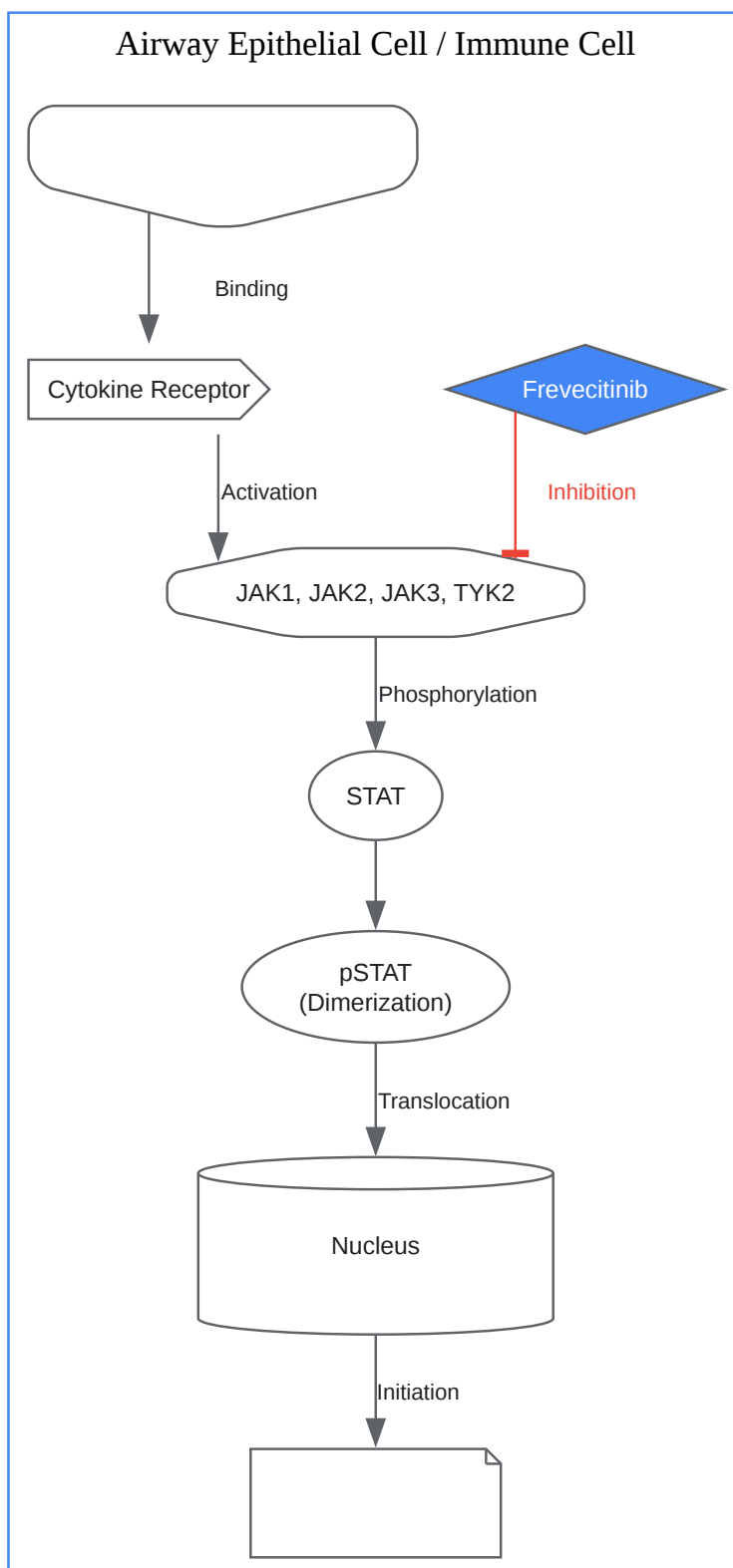
Frevecitinib (formerly KN-002) is a novel, potent, inhaled pan-Janus kinase (JAK) inhibitor currently in clinical development for the treatment of moderate-to-severe asthma and other respiratory diseases. Administered as a dry powder inhaler, **Frevecitinib** is designed for targeted delivery to the lungs, thereby maximizing therapeutic efficacy at the site of inflammation while minimizing systemic exposure and associated side effects. Early clinical data suggest that **Frevecitinib** holds promise as a transformative therapy for patients with inadequately controlled asthma, including those with both eosinophilic and non-eosinophilic phenotypes. This document provides a comprehensive technical overview of the pharmacology of inhaled **Frevecitinib**, including its mechanism of action, pharmacokinetics, pharmacodynamics, and the methodologies of key clinical assessments.

Introduction

Asthma is a chronic inflammatory disease of the airways affecting millions worldwide.[1][2] A significant portion of patients remains symptomatic despite standard-of-care treatments, highlighting the need for novel therapeutic strategies.[1][2] The Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous pro-inflammatory cytokines implicated in the pathophysiology of asthma.[3] **Frevecitinib**, by inhibiting all JAK isoforms (JAK1, JAK2, JAK3, and TYK2), offers a broad anti-inflammatory effect directly in the lungs.[1][3][4]

Mechanism of Action

Frevecitinib is a small molecule inhibitor that targets the ATP-binding site of Janus kinases. By doing so, it blocks the phosphorylation and activation of STAT proteins, which are crucial for the transcription of genes involved in inflammatory responses. The inhibition of this pathway by **Frevecitinib** leads to a reduction in the production of multiple pro-inflammatory mediators.



[Click to download full resolution via product page](#)

Figure 1: Simplified signaling pathway of **Frevecitinib**'s mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of inhaled **Frevecitinib** is characterized by targeted lung delivery with minimal systemic exposure.

Absorption and Systemic Exposure

Phase 1 clinical trial data have demonstrated that **Frevecitinib** exhibits dose-proportional pharmacokinetics.^{[1][2][4][5]} Following inhalation, plasma concentrations of **Frevecitinib** were found to be below pharmacologically active levels, indicating low systemic absorption and a favorable safety profile with a reduced risk of systemic side effects.^{[1][2][4][5][6][7]}

Distribution, Metabolism, and Excretion

Detailed studies on the distribution, metabolism, and excretion of inhaled **Frevecitinib** are not yet publicly available. However, the low systemic exposure suggests that the majority of the drug is retained within the lungs.

Pharmacodynamics

The pharmacodynamic effects of inhaled **Frevecitinib** have been assessed in clinical trials through various biomarkers of airway inflammation and clinical endpoints.

Reduction in Fractional Exhaled Nitric Oxide (FeNO)

FeNO is a well-established biomarker of eosinophilic airway inflammation. In Phase 1b studies, **Frevecitinib** demonstrated clinically significant reductions in FeNO levels in patients with mild, moderate, and severe asthma.^{[1][2][4][5]} Notably, these reductions were observed in patients with both high and low baseline blood eosinophil counts (below 300 and 150 cells/mm³), suggesting efficacy in a broad patient population.^{[1][2][4][5][8]}

Reduction in Sputum Eosinophils

In a study involving subjects with moderate to severe asthma, a 10-day course of **Frevecitinib** was shown to reduce sputum eosinophil levels.

Clinical Efficacy

Improvements in clinical outcomes have been observed in early-phase trials. In subjects with moderate to severe asthma, **Frevecitinib** treatment led to improvements in forced expiratory volume in 1 second (FEV1) and Asthma Control Questionnaire-6 (ACQ-6) scores.

Summary of Quantitative Data

While specific IC50 values and detailed pharmacokinetic parameters for **Frevecitinib** are not yet publicly disclosed, the following table summarizes the key findings from the Phase 1 clinical trial (NCT05006521).

| Parameter | Finding | Patient Population | Reference |
|---|--|----------------------------------|--------------------|
| Pharmacokinetics | Dose-proportional | Healthy Volunteers, Asthma, COPD | [1][4][5] |
| Plasma levels below pharmacologically active concentrations | Healthy Volunteers, Asthma, COPD | [1][2][4][5][6][7] | |
| Pharmacodynamics | Clinically relevant reductions in FeNO | Mild, Moderate-to-Severe Asthma | [1][2][4][5] |
| Reduction in sputum eosinophils | Moderate-to-Severe Asthma | | |
| Improvement in FEV1 | Moderate-to-Severe Asthma | | |
| Improvement in ACQ-6 | Moderate-to-Severe Asthma | | |
| Safety | No significant systemic or local safety concerns | Healthy Volunteers, Asthma, COPD | [1][2][4][5][6][7] |

Table 1: Summary of Clinical Findings for Inhaled **Frevecitinib**

Experimental Protocols

Detailed protocols for the **Frevecitinib** clinical trials are not publicly available. However, the following sections describe the standard methodologies for the key assessments used in these trials.

Fractional Exhaled Nitric Oxide (FeNO) Measurement

FeNO levels are typically measured using a handheld electrochemical analyzer according to American Thoracic Society (ATS) guidelines.

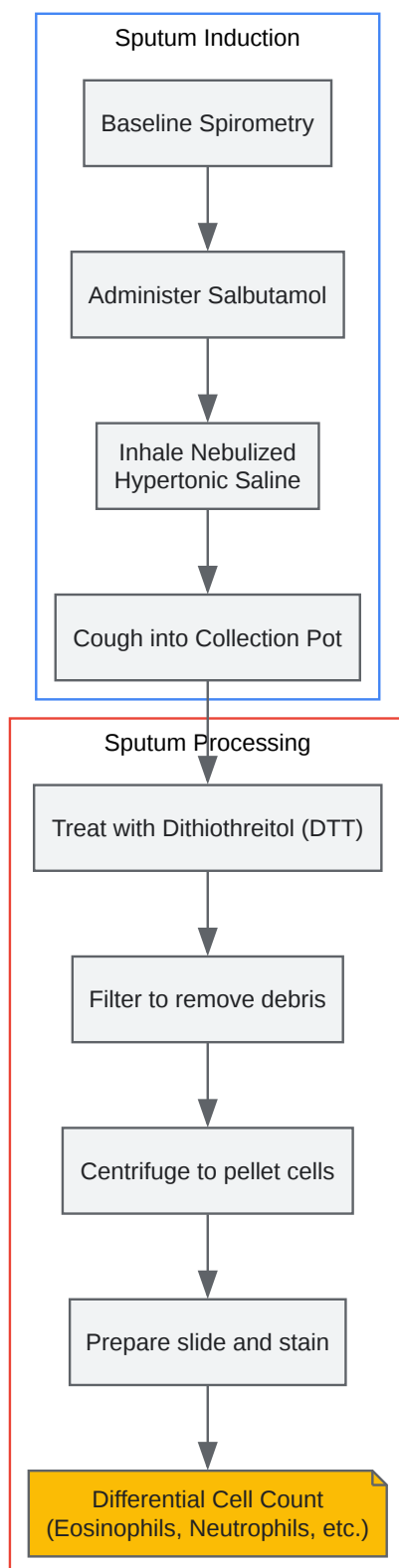


[Click to download full resolution via product page](#)

Figure 2: Standard workflow for FeNO measurement.

Sputum Induction and Analysis

Sputum is induced by the inhalation of nebulized hypertonic saline. The collected sputum is then processed to obtain a cell pellet for differential cell counting.



[Click to download full resolution via product page](#)

Figure 3: General workflow for sputum induction and analysis.

Future Directions

Kinaset Therapeutics has received clearance from the U.S. Food and Drug Administration (FDA) for an Investigational New Drug (IND) application for **Frevecitinib**.^{[1][2][6]} A Phase 2b dose-ranging trial is planned to commence in mid-2025 to further evaluate the efficacy and safety of **Frevecitinib** in patients with asthma that is inadequately controlled with standard-of-care therapies.^{[1][2][4][5][6][7]}

Conclusion

Inhaled **Frevecitinib** is a promising novel therapeutic for asthma that targets the underlying inflammation through pan-JAK inhibition. Its targeted delivery to the lungs and minimal systemic exposure represent a significant advantage, potentially offering a better safety profile compared to oral JAK inhibitors. The encouraging results from early clinical trials, demonstrating reductions in key inflammatory biomarkers and improvements in clinical outcomes, warrant further investigation in larger patient populations. **Frevecitinib** has the potential to become a valuable addition to the treatment armamentarium for severe asthma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. respiratory-therapy.com [respiratory-therapy.com]
- 2. Kinaset Therapeutics Announces FDA Clearance of IND Application for frevecitinib (KN-002) in Asthma Treatment [businesswire.com]
- 3. Kinaset Therapeutics to Present Phase 1 Results of Frevecitinib for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 4. Kinaset Therapeutics to Share Outcomes from the Phase 1 Clinical Evaluation of Frevecitinib (KN-002), an Inhaled Pan JAK Inhibitor, in Patients with Moderate to Severe Asthma and COPD via Oral Presentations and Poster at ERS Congress — Kinaset Therapeutics [kinasettherapeutics.com]
- 5. hcplive.com [hcplive.com]

- 6. publications.ersnet.org [publications.ersnet.org]
- 7. FDA clears Kinaset's IND for a Phase 2b trial of KN-002 frevecitinib DPI in patients with asthma – OINDPnews [oindpnews.com]
- 8. respiratory-therapy.com [respiratory-therapy.com]
- To cite this document: BenchChem. [The Pharmacology of Inhaled Frevecitinib: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15573473#pharmacology-of-inhaled-frevecitinib>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com